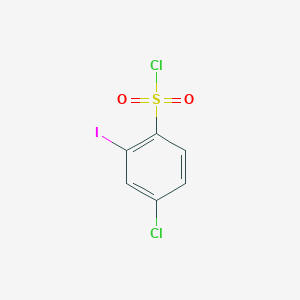

4-Chloro-2-iodobenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-iodobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2IO2S and a molecular weight of 336.96 g/mol . This compound is characterized by the presence of chloro, iodo, and sulfonyl chloride functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-chloro-2-iodobenzene. This can be achieved through the reaction of 4-chloro-2-iodobenzene with chlorosulfonic acid under controlled conditions . The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to optimize the production process and minimize the risk of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include substituted benzenes with various electrophiles.

Nucleophilic Substitution: Products include sulfonamides, sulfonates, and other derivatives.

Reduction: Products include sulfonamides and sulfones.

Wissenschaftliche Forschungsanwendungen

Synthesis Method:

- Reagents: 4-Chloro-2-iodobenzene, chlorosulfonic acid

- Conditions: Typically involves heating the reagents under reflux in an organic solvent.

Applications in Organic Synthesis

2.1. Synthesis of Sulfones and Sulfinic Acids

4-Chloro-2-iodobenzene-1-sulfonyl chloride serves as a precursor for synthesizing sulfones and sulfinic acids. These compounds are important intermediates in the production of various pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Sulfones | Used in the synthesis of biologically active compounds, such as anti-inflammatory agents. |

| Sulfinic Acids | Key intermediates in organic synthesis; utilized in the preparation of dyes and pigments. |

Case Study:

A study demonstrated that this compound can be reacted with nucleophiles to yield corresponding sulfones efficiently. This method showcases its utility in synthesizing complex organic molecules without requiring extensive purification steps.

2.2. Generation of Pyridynes

The compound is also employed in generating pyridynes, which are valuable intermediates for synthesizing nitrogen-containing heterocycles.

Pharmaceutical Applications

This compound has been explored for its potential in drug development due to its ability to modify biological molecules.

3.1. Antimicrobial Agents

Research indicates that derivatives of sulfonyl chlorides exhibit antimicrobial properties. Compounds synthesized from this compound have shown effectiveness against various bacterial strains.

| Compound | Activity |

|---|---|

| Sulfone Derivative | Effective against Gram-positive bacteria |

| Sulfinamide | Exhibits broad-spectrum antimicrobial activity |

Material Science Applications

This compound is utilized in the development of advanced materials, particularly polymers.

4.1. Polysulfone Resins

The compound acts as a monomer in the production of polysulfone resins, known for their thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Thermal Resistance | Excellent up to 200°C |

| Mechanical Strength | High tensile strength suitable for engineering applications |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-iodobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and iodo substituents on the benzene ring, which provides distinct reactivity patterns compared to other sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

4-Chloro-2-iodobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Sulfonyl Chlorides

Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis. They can serve as electrophiles in various chemical reactions, including nucleophilic substitutions and coupling reactions, making them valuable in the development of pharmaceuticals and agrochemicals. The presence of halogen atoms in compounds like this compound can enhance biological activity by influencing molecular interactions and stability .

1. Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various drug-resistant pathogens. The halogen substitution enhances their interaction with bacterial cell walls, potentially leading to increased efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Efficacy of Sulfonyl Chlorides

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | MRSA, E. faecium | |

| Related sulfonyl compounds | Various bacterial strains |

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that sulfonyl chlorides can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, this compound has been linked to the inhibition of key signaling pathways involved in tumor growth and metastasis .

Case Study: Inhibition of Cancer Cell Lines

In a study involving several cancer cell lines, the compound was found to significantly reduce viability at concentrations as low as 10 µM, with a notable effect on breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

3. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of sulfonyl chlorides. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases .

Table 2: Anti-inflammatory Activity of Related Compounds

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression.

- Cell Membrane Disruption : Its structural properties allow it to penetrate cell membranes effectively, altering cellular functions.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

4-chloro-2-iodobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUBZEVHIUAKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.